Doxazosin mesylate

Catalog No.
S526550
CAS No.
77883-43-3
M.F
C24H29N5O8S
M. Wt
547.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxazosin mesylate

CAS Number

77883-43-3

Product Name

Doxazosin mesylate

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid

Molecular Formula

C24H29N5O8S

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)

InChI Key

VJECBOKJABCYMF-UHFFFAOYSA-N

SMILES

[H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)[O-]

Solubility

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride.

Synonyms

1 (4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine, Alfamedin, Apo Doxazosin, Apo-Doxazosin, Cardular, Cardura, Carduran, Carduran Neo, ct, doxazosin von, Diblocin, Doxa Puren, Doxa-Puren, Doxacor, Doxagamma, Doxamax, Doxatensa, DoxaUro, Doxazomerck, Doxazosin, Doxazosin AL, Doxazosin Apogepha, Doxazosin AZU, Doxazosin beta, Doxazosin findusFit, Doxazosin Heumann, Doxazosin Klast, Doxazosin Mesylate, Doxazosin Monohydrochloride, Doxazosin ratiopharm, Doxazosin Stada, doxazosin von ct, Doxazosin Wolff, Doxazosin-ratiopharm, Doxazosin-Wolff, Doxazosina Alter, Doxazosina Cinfa, Doxazosina Combino Pharm, Doxazosina Geminis, Doxazosina Normon, Doxazosina Pharmagenus, Doxazosina Ratiopharm, Doxazosina Ur, Gen Doxazosin, Gen-Doxazosin, Jutalar, Mesylate, Doxazosin, Monohydrochloride, Doxazosin, MTW Doxazosin, MTW-Doxazosin, Neo, Carduran, Novo Doxazosin, Novo-Doxazosin, Progandol Neo, ratio Doxazosin, ratio-Doxazosin, Ratiopharm, Doxazosina, UK 33274, UK-33274, UK33274, Uriduct, von ct, doxazosin, Zoxan

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Description

The exact mass of the compound Doxazosin mesylate is 547.1737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ... freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °c), and very slighlty soluble in acetone and methylene chloride.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Prazosin. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Doxazosin Mesylate in Hypertension Research

Doxazosin mesylate is a well-established medication for treating hypertension (high blood pressure). Its mechanism of action involves selectively blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, located in blood vessel walls []. This blockage reduces the stimulation by norepinephrine, a vasoconstrictor, leading to relaxation of blood vessels and a subsequent decrease in blood pressure [].

Clinical trials and research studies have demonstrated the effectiveness of doxazosin mesylate in lowering blood pressure. A study published in the National Institutes of Health compared doxazosin mesylate with nifedipine, another medication for hypertension. The results showed that both medications were equally effective in reducing blood pressure, although nifedipine had a slight advantage in reducing daytime blood pressure variability [].

Doxazosin Mesylate in Benign Prostatic Hyperplasia (BPH) Research

In addition to hypertension, doxazosin mesylate is also used to treat benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate gland. Research suggests that doxazosin mesylate improves symptoms associated with BPH by relaxing the muscles in the prostate and bladder neck, allowing for easier urination [].

Several studies have investigated the efficacy of doxazosin mesylate for BPH. A post-marketing surveillance study conducted in the Philippines found doxazosin mesylate to be safe, tolerable, and effective in improving urinary flow rates and reducing BPH symptoms in Filipino patients [].

Doxazosin mesylate is a pharmaceutical compound classified as an alpha-1 adrenergic receptor antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Doxazosin works by relaxing the muscles in the prostate and bladder neck, which facilitates easier urination and reduces symptoms associated with BPH. Additionally, it lowers blood pressure by relaxing blood vessels, allowing blood to flow more freely .

The chemical structure of doxazosin mesylate can be represented by the formula C₂₄H₂₉N₅O₈S, indicating that it consists of 24 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom . The compound is often marketed under various names, including Doxazosin and Doxazosin methanesulfonate.

  • Doxazosin acts by selectively blocking α1-adrenergic receptors, particularly the α1A subtype. These receptors are located on blood vessel walls and prostate smooth muscle. By blocking them, doxazosin prevents the binding of norepinephrine, a hormone that causes vasoconstriction (narrowing of blood vessels) and prostate muscle contraction [].
  • This blockage leads to relaxation of blood vessels, lowering blood pressure. In BPH, doxazosin relaxes the prostate smooth muscle, allowing for easier urine flow [].
  • Doxazosin mesylate is generally well-tolerated, but side effects like dizziness, lightheadedness, and fatigue can occur, especially upon initiation of therapy [].
  • Doxazosin can cause a sudden drop in blood pressure upon standing (orthostatic hypotension) [].
  • It should not be used in combination with certain medications due to potential interactions [].
  • Doxazosin mesylate is not considered highly toxic []. However, it's crucial to follow prescribed dosages and consult a healthcare professional for any concerns.

Doxazosin mesylate undergoes various metabolic reactions in the body. The primary metabolic pathway involves O-demethylation and hydroxylation, primarily mediated by cytochrome P450 enzymes such as CYP2C19, CYP2D6, and CYP3A4. These reactions yield several inactive metabolites that are excreted from the body . The compound's stability and reactivity are influenced by its functional groups, particularly the methanesulfonate moiety.

Doxazosin mesylate exhibits significant biological activity as an alpha-1 adrenergic antagonist. Its mechanism of action involves blocking alpha-1 receptors located on smooth muscle cells in blood vessels and the prostate. This blockade leads to vasodilation and reduced vascular resistance, resulting in lower blood pressure. In the context of BPH, doxazosin alleviates urinary symptoms by relaxing smooth muscle in the bladder neck and prostate .

Side Effects

While effective, doxazosin may cause side effects such as dizziness, orthostatic hypotension (a sudden drop in blood pressure upon standing), fatigue, and gastrointestinal disturbances. Rare but serious side effects include priapism (prolonged erection) and severe allergic reactions .

The synthesis of doxazosin mesylate typically involves several key steps:

  • Formation of the Quinazoline Core: The initial step generally includes the condensation of appropriate amines with carbonyl compounds to form the quinazoline nucleus.
  • Piperazine Attachment: A piperazine ring is introduced to create a piperazinyl derivative.
  • Methanesulfonate Salt Formation: The final step involves neutralizing doxazosin with methanesulfonic acid to form doxazosin mesylate.

This multi-step synthetic route allows for the precise control of stereochemistry and functional group placement within the molecule .

Doxazosin mesylate is primarily utilized for:

  • Treatment of Hypertension: It effectively lowers blood pressure in patients with hypertension.
  • Management of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with BPH.
  • Potential Use in Other Conditions: Research is ongoing into its efficacy for other conditions related to smooth muscle relaxation .

Doxazosin mesylate interacts with various medications and substances. Notable interactions include:

  • Phosphodiesterase-5 Inhibitors: These can enhance hypotensive effects.
  • Antihypertensives: Concurrent use may lead to additive blood pressure-lowering effects.
  • CYP450 Inhibitors: Drugs that inhibit cytochrome P450 enzymes can affect doxazosin metabolism, leading to increased plasma levels and enhanced side effects .

It is essential for healthcare providers to monitor patients closely for potential interactions when prescribing doxazosin mesylate alongside other medications.

Doxazosin mesylate belongs to a class of medications known as alpha-1 adrenergic antagonists. Similar compounds include:

  • Prazosin: Used for hypertension; shorter half-life than doxazosin.
  • Terazosin: Similar uses but may have a different side effect profile.
  • Tamsulosin: Primarily used for BPH; more selective for alpha-1A receptors.
  • Alfuzosin: Another BPH treatment; less effective for hypertension compared to doxazosin.

Comparison Table

CompoundPrimary UseHalf-LifeSelectivity
DoxazosinHypertension/BPH22 hoursNon-selective
PrazosinHypertension2-3 hoursNon-selective
TerazosinHypertension/BPH12 hoursNon-selective
TamsulosinBPH9-15 hoursAlpha-1A selective
AlfuzosinBPH5 hoursAlpha-1A selective

Doxazosin's unique profile includes its long duration of action and effectiveness in treating both hypertension and urinary symptoms associated with BPH, distinguishing it from other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

547.17368407 g/mol

Monoisotopic Mass

547.17368407 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86P6PQK0MU

Related CAS

74191-85-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 98 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 97 of 98 companies with hazard statement code(s):;
H373 (86.6%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (94.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Doxazosin is a nonselective alpha-1 adrenergic antagonist (alpha-blocker) used in the therapy of hypertension and benign prostatic hypertrophy. Doxazosin is associated with a low rate of transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antihypertensive Agents

Therapeutic Uses

Doxazosin is indicated for the treatment of both the urinary outflow obstruction and the obstructive and irritative symptoms associated with benign prostatic hyperplasia (BPH). Obstructive symptoms are hesitation, intermittency, dribbling, weak urinary stream, and incomplete emptying of the bladder; while irritative symptoms include nocturia, daytime frequency, urgency, and burning. Doxaxosin may be used in nomotensive or hypertensive patients. In normotensive patients with BPH, doxazosin does not appear to significantly lower blood pressure. In hypertensive patients with BPH, both conditions are effectively treated with doxazosin. The long term effects of doxazosin on the incidence of acute urinary obstruction or other complications of BPH or on the need for surgery have not yet been determined. /Included in US product labeling/ /Salt not specified/
Doxazosin is indicated in the treatment of hypertension. /Included in US product labeling/ /Salt not specified/
Antihypertensive; in treatment of benign prostatic hypertrophy. /Salt not specified/
Evaluation of atherosclerosis is important in the treatment of hypertension. To evaluate the preventive effects of a small amount of alpha-blockade, arterial and endothelial dysfunction were measured by noninvasive tests, i.e., pulse wave velocity, acceleration plethysmography and strain-gauge plethysmography, in patients with essential hypertension. Fifteen patients (65+/-3 years old) with essential hypertension (WHO stage I or II) were analyzed in this study. We performed noninvasive evaluations to measure aortic stiffness and endothelial dysfunction, in addition to measuring blood pressure, cholesterol profile, and levels of cells adhesion molecules and nitric oxide before and 6 and 12 months after the start of doxazosin treatment (1.0 mg/day). Blood pressure and heart rate did not significantly change during treatment. The pulse wave velocity index was significantly reduced both at 6 (7.72+/-0.23 m/s; p<0.05) and 12 (7.34+/-0.26 m/s; p<0.05) months after the start of treatment compared to the pretreatment level that at baseline. There was also a significant improvement in b/a after 12 months (-0.46+/-0.04; p<0.05) and in d/a after 6 months (-0.38+/-0.03; p<0.05) and 12 months (-0.39+/-0.03; p=0.05) compared to the pretreatment values. Moreover, reactive hyperemia evaluated by strain-gauge plethysmography after 6 months (1.34+/-0.11; p<0.05) and 12 months (1.49+/-0.16; p<0.05) was significantly improved compared to that before treatment, and NOx was significantly increased after 12 months (89.7+/-15.7 micromol/l; p<0.005). These data suggest that a low dose of doxazosin may play an important role in improving arterial stiffness and endothelial dysfunction without changing cardiac hemodynamics. /Salt not specified/
For more Therapeutic Uses (Complete) data for DOXAZOSIN MESYLATE (18 total), please visit the HSDB record page.

Pharmacology

Doxazosin Mesylate is the mesylate salt form of doxazosin, a quinazoline compound with smooth muscle relaxing activity. Doxazosin mesylate selectively antagonizes alpha-1-adrenergic receptors in smooth muscle of the bladder neck and prostate, thereby relaxing the smooth muscle and decreasing the obstruction and urethral resistance seen with benign prostate hyperplasia (BPH). This may improve BPH symptoms. This agent also blocks alpha-1-adrenergic receptors in peripheral vascular smooth muscle, which leads to vasodilatation and a subsequent decrease in peripheral vascular resistance.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Mechanism of Action

Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/
Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/
Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/
Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/
For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

77883-43-3

Absorption Distribution and Excretion

Most doxazosin metabolites are eliminated in the feces. /Salt not specified/
Well absorbed from gastrointestinal tract; bioavailability is about 65%. /Salt not specified/
Elimination: Fecal: Unchanged drug, about 5%; metabolites, 63 to 65%. Renal: 9%. /Salt not specified/

Metabolism Metabolites

Metabolized extensively in the liver. Although several active and inactive metabolites have been identified (2-piperazinyl, 6' and 7'-hydroxy,6' and 7'-O-desmethyl, and 2-amino), there is no evidence that they are present in substantial amounts. /Salt not specified/

Associated Chemicals

Doxazosin;74191-85-8

Drug Warnings

Adverse effects occurring most frequently during doxazosin mesylate therapy for hypertension include dizziness, headache, drowsiness, lack of energy (eg, lethargy, fatigue), nausea, edema, and rhinitis. In patients receiving the drug for benign prostatic hyperplasia (BPH), the most frequent adverse effects are dizziness, headache, fatigue, edema, dyspnea, abdominal pain, and diarrhea. The frequency of adverse effects in controlled clinical trails generally has been lower in patients receiving doxazosin for BPH than in those receiving the drug for hypertension; however, dosages employed for this condition also generally have been lower than those for hypertension. /Salt not specified/
While adverse effects occur frequently in patients receiving the drug, most are mild to moderate in severity, and discontinuance of doxazosin secondary to adverse effects was required in only 7% of patients with hypertension during clinical trials. The principal reasons for discontinuance in patients with hypertension were postural effects in 2% of patients and edema, malaise/fatigue, and heart rate disturbance each in about 0.7% of patients. In controlled clinical trials in patients with hypertension, only dizziness (including postural effects), weight gain, somnolence, and malaise/fatigue occurred at rates significantly greater than those for placebo; postural effects and edema appeared to be dose related. Only dizziness, fatigue, hypotension, edema, and dyspnea occurred significantly more frequently with the drug than placebo in controlled clinical trials for BPH; dizziness and dyspnea appeared to be dose-related. /Salt not specified/
Besides dizziness ..., headache is the most common adverse nervous system effect associated with doxazosin therapy, occurring in about 14 or 10% of patients receiving the drug for hypertension or benign prostatic hyperplasia (BPH), respectively. Somnolence occurs in 5 or 3% of such patients, respectively, and pain in 2% of patients. Nervousness occurs in about 2% of patients receiving doxazosin for hypertension, and insomnia and anxiety occur in 1.2 and 1.1%, respectively, of those receiving the drug for BPH; insomnia occurs in 1% of hypertensive patients. Adverse nervous system effects occurring in 0.5-1% of patients include paresthesia, kinetic disorders, ataxia, hypertonia, hypoesthesia, agitation, depression, and decreased libido. Paresis, tremor, twitching, confusion, migraine, paroniria, amnesia, emotional lability, impaired concentration, abnormal thinking, and depresonalization have been reported in less than 0.5% of patients, but a causal relationship to the drug has not been established. /Salt not specified/
Nausea, diarrhea, and dry mouth are the most common adverse GI effects of doxazosin in hypertensive patients, occurring in 3, 2, and 2% of such patients, respectively, and abdominal pain, diarrhea, dyspepsia, nausea, and dry mouth are the most common in those with benign prostatic hyperplasia (BPH), occurring in 2.4, 2.3, 1.7, 1.5, and 1.4% of such patients, respectively; dyspepsia occurs in 1% of hypertensive patients. Constipation and flatulence occur in 1% of patients receiving the drug for hypertension. Increased appetite, anorexia, fecal incontinence, and gastroenteritis have been reported in less than 0.5% of hypertensive patients but not directly attributed to the drug. Vomiting has been reported during postmarketing experience with doxazosin. /Salt not specified/
For more Drug Warnings (Complete) data for DOXAZOSIN MESYLATE (12 total), please visit the HSDB record page.

Biological Half Life

The half-life of doxazosin is approximately 20 hours ... /Salt not specified/
Elimination /half life/: 19 to 22 hours; does not appear to be significantly influenced by age or mild to moderate renal impairment. /Salt not specified/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: S.F. Campbell, DE 2847623; idem, US 4188390 (1979, 1980 both to Pfizer). /Doxazosin/

Interactions

Antihypertensive effects of doxazosin may be reduced when the medication is used concurrently with these agents; indomethacin, and possibly other /nonsteroidal anti-inflammatory drugs/ NSAIDs, may antagonize the antihypertensive effect by inhibiting renal prostaglandin synthesis and/or by causing sodium and fluid retention; the patient should be carefully monitored to confirm that the desired effect is being obtained. /Salt not specified/
Concurrent use may slightly increase the serum concentration of doxazosin; however, the clinical significance of this increase is not known. /Salt not specified/
Antihypertensive effects may be potentiated when these medications /other hypertension-producing medications/ are used concurrently with doxazosin; although some antihypertensive and/or diuretic combinations are frequently used to therapeutic advantage, dosage adjustments are necessary during concurrent use. /Salt not specified/
Antihypertensive effects of doxazosin may be reduced when it is used concurrently with these agents /sympathomimetics/; the patient should be carefully monitored to confirm that the desired effect is being obtained. /Salt not specified/
For more Interactions (Complete) data for DOXAZOSIN MESYLATE (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
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